Cefcapene Pivoxil-d9

Description

Contextualization of Cephalosporin (B10832234) Chemistry and Research Significance

Cephalosporins represent a cornerstone class of β-lactam antibiotics, widely utilized for their broad-spectrum antibacterial activity. toku-e.comacs.org Their mechanism of action involves the inhibition of bacterial cell wall synthesis, a process crucial for bacterial viability. smolecule.commedchemexpress.com The core chemical structure of cephalosporins is 7-aminocephalosporanic acid (7-ACA), which has been extensively modified to generate successive generations of antibiotics with enhanced efficacy and broader activity spectra. medchemexpress.comresearchgate.net

Cefcapene (B134052) pivoxil is a third-generation oral cephalosporin. toku-e.commedchemexpress.compharmaffiliates.com It is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite, cefcapene, in the body. toku-e.comtheclinivex.com Research into cephalosporins remains a significant endeavor, driven by the continuous challenge of bacterial resistance and the need for improved pharmacokinetic profiles.

Principles and Applications of Isotopic Labeling in Chemical and Biological Research

Isotopic labeling is a powerful technique that involves the incorporation of isotopes into molecules to trace their journey and transformation within biological systems. musechem.com This method can utilize either stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). musechem.com The key advantage of isotopic labeling lies in its ability to track molecules without significantly altering their chemical properties. metsol.com

In pharmaceutical research, this technique is instrumental in a variety of studies, including:

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Tracking the fate of a drug within an organism. musechem.comacs.org

Metabolic Profiling: Identifying and quantifying metabolites of a drug. acs.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Understanding the relationship between drug concentration and its effect. chemrxiv.org

Internal Standards in Analytical Chemistry: Using labeled compounds for precise quantification of the unlabeled drug in biological samples.

Specific Rationale for Deuteration in Cefcapene Pivoxil-d9 Studies

The substitution of hydrogen with its heavier isotope, deuterium, is a strategic modification known as deuteration. nih.gov This seemingly subtle change can have profound effects on the physicochemical properties of a molecule, primarily due to the "deuterium kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage, particularly during metabolic processes mediated by enzymes like the cytochrome P450 (CYP450) family. bioscientia.de

The primary rationale for the deuteration of Cefcapene Pivoxil to create this compound is to enhance its metabolic stability. juniperpublishers.com By strategically replacing hydrogen atoms at sites susceptible to metabolic breakdown with deuterium, researchers can slow down the rate of metabolism. bioscientia.de This can lead to several potential advantages in a research setting:

Prolonged Half-life: A slower metabolic rate can result in the drug remaining in the system for a longer period.

Altered Metabolite Profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of undesirable or toxic metabolites. bioscientia.dejuniperpublishers.com

This compound serves as a valuable research tool for comparative studies against its non-deuterated counterpart. These investigations aim to elucidate the metabolic pathways of cefcapene and explore the potential for creating a more robust therapeutic agent with an optimized pharmacokinetic profile.

Interactive Data Table: Properties of Cefcapene Pivoxil and its Deuterated Analog

| Property | Cefcapene Pivoxil | This compound |

| Molecular Formula | C₂₃H₂₉N₅O₈S₂ | C₂₃H₂₀D₉N₅O₈S₂ pharmaffiliates.com |

| Molecular Weight | ~622.11 g/mol toku-e.com | ~576.69 g/mol pharmaffiliates.com |

| Primary Application | Antibacterial Agent toku-e.com | Research and Development theclinivex.combiozol.de |

| Key Structural Feature | Pivaloyloxymethyl ester prodrug toku-e.com | Deuterated pivaloyl group |

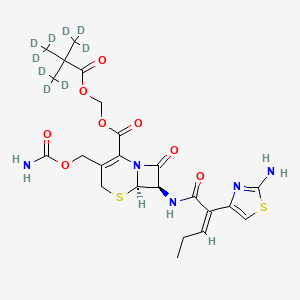

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H29N5O8S2 |

|---|---|

Molecular Weight |

576.7 g/mol |

IUPAC Name |

[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoyl]oxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1/i2D3,3D3,4D3 |

InChI Key |

WVPAABNYMHNFJG-TXORLHTHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCOC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=C\CC)/C3=CSC(=N3)N)COC(=O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation of Cefcapene Pivoxil D9

Chemical Synthesis Pathways for Cefcapene (B134052) Pivoxil

Retrosynthetic Analysis and Key Intermediates

A retrosynthetic analysis of Cefcapene Pivoxil reveals several key intermediates. The pivaloyloxymethyl ester suggests a late-stage esterification of the corresponding carboxylic acid, Boc-cefcapene acid. This, in turn, can be disconnected at the C-7 amide bond, leading to the 7-amino-3-(carbamoyloxymethyl)-3-cephem-4-carboxylic acid backbone and the (Z)-2-(2-aminothiazol-4-yl)pent-2-enoic acid side chain. A crucial early intermediate is 7-amino-3-hydroxymethyl cephalosporanic acid (7-AHCA), also known as 7-HACA, which is derived from 7-ACA. vulcanchem.commedchemexpress.com

The key intermediates in the synthesis of Cefcapene Pivoxil are:

7-Amino-3-acetoxymethyl-3-cephem-4-carboxylic acid (7-ACA): The primary starting material for the synthesis. medchemexpress.com

7-Amino-3-hydroxymethyl cephalosporanic acid (7-AHCA or 7-HACA): Formed by the deacetylation of 7-ACA. aip.orgcmes.org

(Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)pent-2-enoic acid: The side chain that is coupled to the C-7 amino group of the cephalosporin (B10832234) core. vulcanchem.comscience.gov

(tert-Butoxycarbonyl)oxycefcapene pivoxil (Boc-cefcapene pivoxil): A protected intermediate formed before the final deprotection step. vulcanchem.com

Multistep Reaction Sequences and Chemical Transformations

The synthesis of Cefcapene Pivoxil involves a series of well-defined chemical transformations:

Deacetylation of 7-ACA: The synthesis typically commences with the hydrolysis of the acetoxy group at the C-3 position of 7-ACA to yield 7-amino-3-hydroxymethyl cephalosporanic acid (7-AHCA). aip.orgcmes.org This transformation can be achieved using enzymatic methods or chemical hydrolysis with bases like sodium hydroxide. aip.orgresearchgate.net

Side-Chain Synthesis: The C-7 side chain, (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)pent-2-enoic acid, is synthesized separately. google.commedchemexpress.com

Amide Coupling: The 7-AHCA intermediate is then coupled with the pre-formed side chain at the C-7 amino group. This reaction is typically carried out using a coupling agent to activate the carboxylic acid of the side chain. vulcanchem.comnih.gov

Carbamoylation: The hydroxyl group at the C-3 position is converted to a carbamoyloxymethyl group. This is often achieved by reacting the intermediate with chlorosulfonyl isocyanate, followed by hydrolysis. vulcanchem.comscience.gov

Esterification: The carboxylic acid at the C-4 position is esterified with pivaloyloxymethyl iodide to introduce the pivoxil group, yielding Boc-cefcapene pivoxil. vulcanchem.commedchemexpress.com

Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the C-7 side chain to yield Cefcapene Pivoxil. vulcanchem.com

Strategies for Site-Specific Deuterium (B1214612) Labeling in Cefcapene Pivoxil-d9

The synthesis of this compound requires the specific incorporation of nine deuterium atoms into the Cefcapene Pivoxil structure. The most logical and efficient strategy for this is through the use of a deuterated starting material for the pivaloyloxymethyl ester group.

Deuterated Starting Materials and Reagents

The nomenclature "this compound" strongly indicates that the nine deuterium atoms are located on the pivaloyl group, which is a tert-butyl group. Therefore, the key deuterated starting material is Pivalic acid-d9 . This commercially available reagent contains nine deuterium atoms in place of the nine hydrogen atoms of the three methyl groups.

The synthesis of the deuterated esterifying agent, iodomethyl pivalate-d9 , would proceed from pivalic acid-d9. A common method for preparing iodomethyl pivalate (B1233124) involves the reaction of chloromethyl pivalate with sodium iodide. google.com A similar strategy would be employed, starting with the synthesis of chloromethyl pivalate-d9 from pivalic acid-d9, followed by halogen exchange to yield iodomethyl pivalate-d9. This deuterated reagent is then used in the esterification step of the Cefcapene synthesis, reacting with the C-4 carboxylic acid of the cephalosporin intermediate to introduce the pivaloyloxymethyl-d9 group.

Hydrogen-Deuterium Exchange Reactions

While the use of deuterated starting materials is the most direct approach for synthesizing this compound, hydrogen-deuterium (H-D) exchange reactions represent an alternative strategy for introducing deuterium. H-D exchange reactions can be catalyzed by acids, bases, or metals. aip.orgresearchgate.net For example, carboxylic acids can undergo H-D exchange at the hydroxyl hydrogen in the presence of a deuterium source like D2O and a catalyst. aip.org Palladium-catalyzed H/D exchange protocols have also been developed for the β-deuteration of carboxylic acids. wikipedia.orgwikipedia.org

However, for the specific case of this compound, achieving selective deuteration of only the nine protons of the pivaloyl group through H-D exchange on the final molecule would be extremely challenging due to the presence of many other exchangeable protons. Therefore, the synthetic route utilizing a pre-deuterated starting material like pivalic acid-d9 is the more feasible and controlled method for producing this compound.

Purification and Isolation of Deuterated Product

Following the synthesis and isotopic labeling of this compound, a critical step is the purification and isolation of the deuterated product from the reaction mixture. This process is crucial to remove unreacted starting materials, non-deuterated or partially deuterated species, and other impurities, ensuring the final product's high purity.

A common technique employed for the purification of cephalosporin derivatives is High-Performance Liquid Chromatography (HPLC) . researchgate.net Specifically, Reversed-Phase HPLC (RP-HPLC) is often utilized. researchgate.net In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

For this compound, an isocratic RP-HPLC method can be developed. An example of a suitable column is a Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm). researchgate.net The mobile phase could consist of a mixture of acetonitrile (B52724) and an aqueous buffer, such as a solution containing citric acid and potassium chloride. researchgate.net The precise ratio of the organic solvent to the aqueous buffer is optimized to achieve the best separation of this compound from its impurities.

Another purification technique that can be applied is column chromatography . This method involves passing the crude product mixture through a column packed with a solid adsorbent, such as silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is used to move the components through the column at different rates, leading to their separation. The choice of eluent is critical and is determined based on the polarity of the compounds to be separated.

Following chromatographic purification, the fractions containing the pure this compound are collected. The solvent is then removed, typically under reduced pressure using a rotary evaporator, to isolate the purified solid product. The final product appears as a white to light yellow or light red powder or crystalline solid.

Assessment of Isotopic Enrichment and Purity

Quantitative Determination of Deuterium Content

The percentage of deuterium incorporation, or isotopic enrichment, is a key parameter for a deuterated compound. This is often determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy . rsc.org

High-Resolution Mass Spectrometry (HR-MS) coupled with a separation technique like Liquid Chromatography (LC-ESI-HR-MS) is a powerful tool for this purpose. rsc.org By analyzing the mass spectrum of the purified compound, the relative abundance of the deuterated molecule (M+9) compared to the non-deuterated (M) and partially deuterated species can be determined. A general method involves:

Recording the full scan mass spectrum.

Extracting and integrating the isotopic ions.

Calculating the isotopic enrichment based on the relative intensities of the isotopic peaks. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR and ²H NMR, provides detailed structural information and can be used to confirm the positions of the deuterium atoms within the molecule. rsc.org In ¹H NMR, the absence or reduction of signals at specific chemical shifts corresponding to the positions of deuteration confirms successful isotopic labeling. ²H NMR directly detects the deuterium nuclei, providing further evidence of their incorporation.

The isotopic enrichment factor, which is the ratio between the isotopic abundance and the natural isotopic abundance of deuterium, is a quantitative measure of the level of deuteration. google.com For a compound to be considered effectively deuterated, a high isotopic enrichment factor is required. google.com

Characterization of Non-Deuterated and Partially Deuterated Species

During the synthesis of this compound, it is possible to have incomplete deuteration, leading to the presence of the original non-deuterated Cefcapene Pivoxil and various partially deuterated isotopologues (d1 to d8). These species must be identified and quantified to assess the purity of the final d9 product.

LC-MS/MS is a highly sensitive and selective technique for this characterization. By using a combination of liquid chromatography for separation and tandem mass spectrometry for detection, it is possible to separate and identify the different deuterated and non-deuterated forms of Cefcapene Pivoxil. The mass spectrometer can distinguish between these species based on their different molecular weights.

The purity of the mass cluster is evaluated using the natural abundance analogue to correct for any measurement errors. nih.gov By comparing the measured isotope distributions with calculated theoretical distributions for different levels of isotopic enrichment, a precise determination of the purity can be achieved. nih.gov

The following interactive table summarizes the key analytical techniques used in the assessment of this compound:

| Analytical Technique | Purpose | Information Obtained |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification and Isolation | Separation of this compound from impurities. |

| Column Chromatography | Purification and Isolation | Bulk purification of the crude product. |

| High-Resolution Mass Spectrometry (HR-MS) | Quantitative Deuterium Determination | Isotopic distribution and enrichment percentage. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H) | Structural Confirmation and Isotopic Placement | Confirmation of deuterium incorporation at specific sites. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Characterization of Impurities | Identification and quantification of non-deuterated and partially deuterated species. |

Advanced Analytical Characterization and Method Development for Cefcapene Pivoxil D9

Spectroscopic Techniques for Structural Elucidation

The definitive structural confirmation of Cefcapene (B134052) Pivoxil-d9 relies on a combination of spectroscopic methods. While specific experimental spectra for the deuterated form are not widely published, the analysis is based on the well-documented data of the non-labeled Cefcapene Pivoxil, with predictable spectral differences arising from the isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²D)

NMR spectroscopy is a cornerstone for the structural analysis of Cefcapene Pivoxil-d9, providing detailed information about its atomic framework.

¹H NMR: In the proton NMR spectrum of non-labeled Cefcapene Pivoxil Hydrochloride, key signals are observed that confirm its structure. For instance, when dissolved in deuterated methanol, a characteristic triplet signal appears around δ 6.3 ppm, and a singlet is observed around δ 6.7 ppm. nihs.go.jp For this compound, the most significant difference in the ¹H NMR spectrum would be the complete absence of the sharp singlet corresponding to the nine protons of the tert-butyl group of the pivoxil moiety. The remaining signals corresponding to the core cephalosporin (B10832234) structure would remain unchanged.

¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, the carbons of the core structure would exhibit chemical shifts nearly identical to the non-labeled compound. However, the signals for the deuterated methyl carbons and the quaternary carbon of the pivoxil group would be significantly affected. The deuterated methyl carbons would appear as multiplets due to carbon-deuterium coupling (J C-D), and their signal intensity would be considerably lower.

²D NMR: Deuterium (B1214612) (²D) NMR is a specialized technique that directly detects the deuterium nuclei. For this compound, a ²D NMR spectrum would show a distinct signal in the aliphatic region, confirming the location of the deuterium labeling on the pivoxil group. This analysis provides unequivocal proof of the isotopic substitution.

A summary of expected key NMR characteristics is presented below.

| Nucleus | Cefcapene Pivoxil (Expected) | This compound (Expected) | Comments |

| ¹H | Singlet for (CH₃)₃C- at ~1.2 ppm | Signal absent | Disappearance of the pivoxil proton signal confirms deuteration. |

| ¹³C | Signal for (CH₃)₃C - | Signal present, potentially broadened | Chemical shift is largely unaffected. |

| ¹³C | Signal for (C H₃)₃C- | Signal is a low-intensity multiplet | Carbon signal splits due to C-D coupling and experiences reduced NOE enhancement. |

| ²D | No signal | Signal present | A signal confirms the presence and chemical environment of the deuterium atoms. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique is crucial for verifying the successful synthesis of this compound.

The substitution of nine protium (B1232500) atoms (¹H) with nine deuterium atoms (²H) results in a predictable mass increase. HRMS analysis can precisely measure this mass difference, confirming the isotopic enrichment of the sample. The theoretical exact masses of the protonated molecular ions ([M+H]⁺) for both the unlabeled and labeled compounds are used for comparison against experimental data.

| Compound | Molecular Formula | Theoretical Exact Mass [M+H]⁺ |

| Cefcapene Pivoxil | C₂₃H₃₀N₅O₈S₂⁺ | 568.1561 |

| This compound | C₂₃H₂₁D₉N₅O₈S₂⁺ | 577.2125 |

The ability of HRMS to differentiate between isotopologues with high precision makes it a definitive tool for the identification and quality control of this compound. sciex.comsciex.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule based on their characteristic absorption of infrared radiation. For Cefcapene Pivoxil, the IR spectrum is a standard identity test, often compared against a reference standard. nihs.go.jp Key functional groups include the β-lactam ring, amides, esters, and the aminothiazole ring.

For this compound, the IR spectrum would be nearly superimposable with that of the non-deuterated compound, with one key exception. The vibrational modes involving the pivoxil methyl groups would be different. Specifically, the C-H stretching vibrations typically seen around 2970 cm⁻¹ would be absent and replaced by C-D stretching vibrations at a lower frequency (approximately 2200-2100 cm⁻¹). Similarly, the C-H bending vibrations would also shift to lower wavenumbers. This specific shift provides clear evidence of the deuteration at the intended site.

| Functional Group | Typical Wavenumber (cm⁻¹) | Expected in this compound |

| N-H Stretch (Amine/Amide) | 3400-3200 | Yes |

| C-H Stretch (Aliphatic/Aromatic) | 3100-2850 | Yes (core), Absent (pivoxil) |

| C-D Stretch (Aliphatic) | 2200-2100 | Yes (pivoxil) |

| C=O Stretch (β-Lactam) | ~1770 | Yes |

| C=O Stretch (Amide) | ~1670 | Yes |

| C=O Stretch (Ester) | ~1750 | Yes |

Chromatographic Methodologies for Separation and Quantification

As this compound is primarily used as an internal standard in quantitative analysis, robust chromatographic methods are essential for separating it from its non-labeled counterpart and other matrix components.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the predominant technique for the analysis of cefcapene pivoxil and its related substances. nih.gov The methods developed for the parent drug are directly applicable to the deuterated standard, as isotopic labeling does not significantly alter the chromatographic retention behavior under typical reversed-phase conditions.

The selection of the stationary phase is critical for achieving efficient separation. For Cefcapene Pivoxil and related cephalosporins, reversed-phase columns are almost exclusively used.

C18 (Octadecylsilane) Columns: This is the most common choice due to its hydrophobicity, which provides excellent retention for moderately polar compounds like Cefcapene Pivoxil. The strong retention allows for effective separation from more polar degradation products and endogenous plasma components. nih.gov

C8 (Octylsilane) Columns: C8 columns are less retentive than C18 columns and can be advantageous when shorter analysis times are desired or when analyzing related substances that are more hydrophobic than the parent compound.

Specialty Phases: For specific applications, such as the analysis of polymeric impurities according to the Japanese Pharmacopoeia, size exclusion chromatography (SEC) using columns packed with a styrene-divinylbenzene copolymer gel may be employed. medkoo.com

The table below summarizes various HPLC conditions reported for the analysis of Cefcapene Pivoxil and other cephalosporins, which are suitable for methods involving this compound.

| Stationary Phase | Column Dimensions | Mobile Phase | Detection | Reference |

| Lichrospher RP-18 | 250 mm × 4.6 mm, 5 µm | Acetonitrile (B52724) / Citric acid & KCl buffer | 270 nm | nih.gov |

| C18 | 250 mm × 4.6 mm, 5 µm | Methanol / Water / Phosphate buffer | 254 nm | |

| Nucleosil C18 | 250 mm × 4.6 mm, 5 µm | Acetonitrile / Phosphate buffer (pH 6) | 240 nm | |

| Agilent Zobrax C8 | 250 mm × 4.6 mm, 5 µm | Acetonitrile / Ammonium acetate (B1210297) buffer (pH 5.6) | 250 nm | |

| Hedera ODS-2 | - | Methanol / Ammonium acetate buffer | MS Detection | nih.gov |

Mobile Phase Composition and Gradient Elution Profiles

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it an ideal technique for the quantitative analysis of this compound in complex biological matrices. agnopharma.com

Electrospray ionization (ESI) is the most common ionization technique for the analysis of moderately polar and thermally labile molecules like this compound. agnopharma.combu.edu ESI generates ions in the solution phase at atmospheric pressure, which helps to minimize fragmentation of the parent molecule during the ionization process. agnopharma.combu.edu This "soft" ionization technique typically produces protonated molecules [M+H]+ in the positive ion mode. For the active metabolite, Cefcapene acid, positive ion mode ESI has been successfully used, detecting the ion at an m/z of 454.2. researchgate.net

Triple quadrupole (QqQ) mass spectrometers are the workhorses for quantitative LC-MS/MS analysis due to their high sensitivity, specificity, and wide linear dynamic range. labcompare.comwikipedia.org In a QqQ instrument, the first quadrupole (Q1) selects the precursor ion (the protonated this compound molecule), the second quadrupole (q2) acts as a collision cell where the precursor ion is fragmented, and the third quadrupole (Q3) selects a specific product ion for detection. This process, known as selected reaction monitoring (SRM), provides excellent selectivity and reduces background noise.

Time-of-flight (TOF) mass analyzers, often used in hybrid configurations like quadrupole-time-of-flight (Q-TOF), offer high mass resolution and accuracy. labcompare.comwikipedia.org This can be particularly useful for the identification and structural elucidation of unknown metabolites or degradation products of this compound.

Table 3: LC-MS/MS Parameters for the Analysis of Cefcapene Acid (Active Metabolite)

| Parameter | Value/Setting | Reference |

| Ionization Mode | Positive Ion Electrospray (ESI) | researchgate.net |

| Mass Analyzer | Single Quadrupole (for SIM) | researchgate.net |

| Monitored Ion (m/z) | 454.2 (for Cefcapene acid) | researchgate.net |

| Fragmentor Voltage | 125 V | researchgate.net |

| Capillary Voltage | 4.0 kV | researchgate.net |

| Drying Gas Temperature | 350 °C | researchgate.net |

Ionization Techniques (e.g., Electrospray Ionization)

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. shimadzu.itlibretexts.orgijarsct.co.in SFC is often considered a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents. southampton.ac.uk The technique offers advantages such as high separation efficiency and fast analysis times, stemming from the low viscosity and high diffusivity of supercritical fluids. libretexts.orgijarsct.co.in

For a compound like this compound, SFC could offer a powerful separation tool, particularly for chiral separations or for the analysis of complex mixtures. ijarsct.co.in The selectivity in SFC can be readily tuned by adjusting parameters such as pressure, temperature, and the composition of the co-solvent (modifier) added to the supercritical CO2. southampton.ac.uk While specific applications of SFC for this compound are not widely documented, the principles of the technique suggest its potential for high-resolution separations.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a family of separation techniques that utilize an electric field to separate analytes based on their charge-to-size ratio within a narrow capillary. i-med.ac.atwikipedia.org CE offers exceptionally high separation efficiency, often exceeding that of HPLC, and requires minimal sample and reagent volumes. wikipedia.org

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed for the analysis of small molecules like this compound. wikipedia.org CZE separates ions based on their electrophoretic mobility, while MEKC can separate neutral compounds by their partitioning between a pseudo-stationary micellar phase and the background electrolyte. wikipedia.org The high resolving power of CE makes it particularly suitable for the separation of closely related impurities from the main this compound peak. nih.gov Although specific CE methods for this compound are not prevalent in the literature, the technique's inherent high efficiency presents a promising avenue for advanced analytical characterization.

Validation of Analytical Methods

The validation of analytical methods utilizing this compound is performed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA). These validation studies are designed to demonstrate that the analytical procedure is suitable for its intended use.

Specificity and Selectivity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this involves ensuring that there is no interference from the non-labeled Cefcapene Pivoxil or from endogenous components in the matrix (e.g., plasma, urine).

Selectivity is typically demonstrated by analyzing blank matrix samples from multiple sources. These samples are processed to see if any endogenous peaks co-elute with this compound. In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, selectivity is further enhanced by monitoring specific precursor-to-product ion transitions. For this compound, a unique mass transition would be selected that is distinct from Cefcapene Pivoxil and any other potential interferences.

Research Findings: In a typical LC-MS/MS method, the chromatographic separation would be optimized to resolve this compound from its non-labeled analog and other potential metabolites. The mass spectrometer's high selectivity, using Multiple Reaction Monitoring (MRM), would further ensure that only the signal from this compound is measured. The absence of interfering peaks at the retention time and m/z of this compound in blank matrix samples from at least six different sources would confirm the method's specificity and selectivity.

Linearity and Calibration Range

While this compound is an internal standard and is used at a constant concentration, the analytical method's linearity for the primary analyte, Cefcapene Pivoxil, is established. The response of the internal standard must be consistent across the calibration range of the analyte.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Research Findings: A typical calibration curve for Cefcapene Pivoxil, using this compound as an internal standard, would be prepared in the relevant biological matrix. The range would be selected to cover the expected concentrations in study samples.

| Parameter | Typical Value |

| Calibration Model | Weighted linear regression (1/x²) |

| Correlation Coefficient (r²) | ≥ 0.99 |

This high correlation coefficient indicates a strong linear relationship between the concentration of the analyte and the response ratio, demonstrating the suitability of this compound as an internal standard.

Precision (Repeatability and Intermediate Precision)

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Repeatability (Intra-assay precision): This is assessed by analyzing replicate quality control (QC) samples at different concentration levels (low, medium, and high) within the same analytical run.

Intermediate Precision (Inter-assay precision): This is determined by analyzing the same QC samples on different days, with different analysts, or on different equipment.

Research Findings: The precision of the method is expressed as the relative standard deviation (RSD%). For bioanalytical methods, an RSD of ≤15% is generally acceptable, except at the Lower Limit of Quantitation (LLOQ), where it should not exceed 20%.

Table 3.3.3-1: Representative Precision Data for an Analytical Method Using this compound

| QC Level | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) |

|---|---|---|

| Low | ≤ 10% | ≤ 12% |

| Medium | ≤ 8% | ≤ 10% |

Accuracy (Recovery Studies)

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration). It is determined by replicate analysis of samples containing known amounts of the analyte.

Accuracy is often assessed through recovery studies, where the analytical response of an analyte added to a biological matrix is compared to the response of a pure standard solution. For methods using an internal standard like this compound, the accuracy is determined by analyzing QC samples with known concentrations.

Research Findings: The accuracy is expressed as the percentage of the nominal concentration. For bioanalytical methods, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

Table 3.3.4-1: Representative Accuracy Data for an Analytical Method Using this compound

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |

|---|---|---|---|

| Low | 50 | 52 | 104 |

| Medium | 500 | 490 | 98 |

The consistent and high recovery across the different QC levels demonstrates the method's accuracy.

Limits of Detection (LOD) and Limits of Quantitation (LOQ)

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For LC-MS/MS methods, the LOD is often determined as the concentration that produces a signal-to-noise (S/N) ratio of at least 3.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often the lowest concentration on the calibration curve and should have a S/N ratio of at least 10, with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of the nominal value).

Research Findings: For a sensitive bioanalytical method for Cefcapene Pivoxil using this compound, the LOQ is a critical parameter.

| Parameter | Typical Value |

| LOD | ~0.5 ng/mL |

| LOQ | ~1.5 ng/mL |

These limits ensure that the method is sensitive enough to measure low concentrations of the drug, which is particularly important for pharmacokinetic studies.

Stability and Degradation Pathways of Cefcapene Pivoxil D9

Forced Degradation Studies under Stress Conditions

Forced degradation or stress testing is a critical component in the development of pharmaceutical substances, designed to elucidate the intrinsic stability of a molecule by subjecting it to conditions exceeding those of standard stability testing. ajrconline.org These studies help in identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. nih.govresearchgate.net For Cefcapene (B134052) Pivoxil, which serves as a proxy for the d9 variant, studies have involved subjecting the compound to hydrolysis, oxidation, and thermal stress to evaluate its degradation profile. nih.govresearchgate.net

Acidic Hydrolysis

Under acidic conditions, Cefcapene Pivoxil-d9 is expected to undergo significant degradation, a characteristic common to many cephalosporins due to the susceptibility of the β-lactam ring to hydrolysis. ajrconline.org Studies on Cefcapene Pivoxil have shown that it is relatively resistant to acidic hydrolysis at room temperature. nih.gov However, at elevated temperatures, degradation is notable. nih.gov

In one study, exposure of Cefcapene Pivoxil to 0.5 mol L⁻¹ hydrochloric acid (HCl) at 363 K (90°C) resulted in a 56.4% degradation of the active substance after 240 minutes. nih.gov The primary degradation products identified under these conditions appeared at specific retention times in high-performance liquid chromatography (HPLC), indicating a distinct degradation pathway. nih.gov The general mechanism for acid-catalyzed degradation of cephalosporins often involves the hydrolysis of the β-lactam amide bond. ajrconline.org

Table 1: Acidic Degradation of Cefcapene Pivoxil

| Stress Condition | Temperature | Duration | % Degradation | Primary Degradation Product Retention Times (min) |

|---|

Data sourced from a study on Cefcapene Pivoxil. nih.gov

Basic Hydrolysis

The stability of this compound under basic conditions presents a complex scenario. Many cephalosporins are known to be unstable in alkaline environments. ijpsonline.comresearchgate.net However, attempts to study the degradation rate of Cefcapene Pivoxil in alkaline solutions have been hindered by the precipitation of the compound, making quantification impossible. nih.gov

A separate investigation into the co-suspension of Cefcapene Pivoxil Hydrochloride with magnesium oxide, which creates an alkaline environment, found that while the recovery of the drug was low due to poor solubility, no degradation products were observed. nih.gov This suggests that Cefcapene Pivoxil is practically stable under these alkaline conditions, with the primary issue being its limited solubility rather than chemical degradation. nih.gov This is a notable finding, as it contrasts with the expected instability of the β-lactam ring under basic conditions.

Neutral Hydrolysis

While specific data on the neutral hydrolysis of this compound is not extensively detailed in the available literature, related cephalosporin (B10832234) prodrugs, such as Cefditoren Pivoxil, have demonstrated susceptibility to degradation under neutral hydrolytic conditions. ijpsonline.com The β-lactam ring is inherently strained and can be susceptible to hydrolysis even in neutral aqueous solutions, a process that can be accelerated by temperature. smolecule.com Cefcapene Pivoxil is the pivalate (B1233124) ester prodrug of its active form, Cefcapene, and hydrolysis is a key step in its mechanism of action in vivo, mediated by esterases. toku-e.com

Oxidative Degradation

Oxidative stress represents another pathway for the degradation of cephalosporins. Cefcapene Pivoxil has been found to be fairly resistant to oxidative conditions at room temperature. nih.gov To induce and study degradation, accelerated conditions involving increased temperature are necessary. nih.gov

In forced degradation studies, a 30% hydrogen peroxide (H₂O₂) solution at 343 K (70°C) was used to assess oxidative stability. nih.gov Under these conditions, Cefcapene Pivoxil did degrade, and interestingly, the main degradation products exhibited the same retention times as those observed during acidic hydrolysis. nih.gov This suggests that similar degradation pathways may be triggered by both oxidative and acidic stress.

Table 2: Oxidative Degradation of Cefcapene Pivoxil

| Stress Condition | Temperature | Observation |

|---|---|---|

| 30% H₂O₂ | 343 K | Degradation observed; required elevated temperature. |

Data sourced from a study on Cefcapene Pivoxil. nih.gov

Thermal Degradation

The stability of this compound in its solid state when exposed to heat is a critical parameter for storage and handling. Studies on Cefcapene Pivoxil have demonstrated good stability under dry heat conditions. nih.gov Samples exposed to temperatures of 373 K (100°C) and 393 K (120°C) for 28 days showed desired stability. nih.gov The degradation products that did form under these thermal stress conditions were consistent with those produced during acidic and oxidative degradation, suggesting a commonality in the breakdown products regardless of the stressor. nih.gov

Table 3: Thermal Degradation of Cefcapene Pivoxil (Solid State)

| Stress Condition | Duration | Observation |

|---|

Data sourced from a study on Cefcapene Pivoxil. nih.gov

Photolytic Degradation

Information regarding the specific photolytic degradation of this compound is limited in the cited literature. However, photostability is a required test for pharmaceutical compounds to ensure that light exposure does not lead to unacceptable degradation or the formation of harmful photoproducts. nih.gov Other third-generation cephalosporins, like Cefditoren Pivoxil, have been reported to be stable under photolytic stress conditions. ijpsonline.com Conversely, other β-lactam antibiotics have shown susceptibility to degradation upon exposure to UV radiation. researchgate.net Without specific studies on Cefcapene Pivoxil, its photolytic pathway remains an area for further investigation.

Radiolytic Degradation

Radiolytic degradation refers to the decomposition of a compound induced by ionizing radiation. Studies on the parent compound, Cefcapene Pivoxil, have shown its susceptibility to degradation under radiolytic stress conditions. nih.gov While the compound is considered relatively resistant, degradation does occur, with reported decomposition ranging from 1.66% to 10.84% under tested conditions. nih.gov

For cephalosporins in general, gamma radiation is a known method to induce degradation. nih.govresearchgate.net The mechanism of radiolytic degradation in aqueous solutions primarily involves the reactive species generated from the radiolysis of water, such as hydroxyl radicals (•OH). mdpi.com These highly reactive species can attack various sites on the Cefcapene molecule. Key degradation mechanisms for cephalosporins under gamma radiation include the oxidation of the thioether sulfur, opening of the critical β-lactam ring, and cleavage of side chains. nih.govresearchgate.net The efficiency of this degradation is influenced by the absorbed radiation dose and the pH of the solution, with higher doses and acidic conditions generally leading to faster degradation. nih.govresearchgate.netmdpi.com

Identification and Structural Elucidation of Degradation Products

The identification of molecules formed during the breakdown of this compound is essential for understanding its stability profile. This process involves separating the degradation products from the parent compound and then determining their chemical structures.

Isolation and Pre-concentration Techniques for Degradants

Given that degradation products are often present in low concentrations relative to the parent drug, isolation and pre-concentration are critical steps. Solid-Phase Extraction (SPE) is a common technique used for this purpose in the analysis of pharmaceuticals and their degradants. It allows for the separation of compounds from a complex matrix and concentration of the analytes of interest before instrumental analysis. For cephalosporins, various SPE cartridges can be employed to selectively retain the degradation products, which are then eluted with a small volume of a suitable solvent for analysis.

Application of Hyphenated Techniques for Structural Characterization

Hyphenated analytical techniques are powerful tools for separating and identifying unknown compounds in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for this type of analysis. nih.gov A high-performance liquid chromatography (HPLC) system first separates the parent compound from its degradants based on their physicochemical properties. nih.goviiste.org The separated compounds then enter a mass spectrometer, which provides mass-to-charge (m/z) ratio data.

High-Resolution Mass Spectrometry (HRMS) , such as Time-of-Flight (TOF) or Orbitrap mass analyzers, is particularly valuable. ijpsonline.comnih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the degradation products. This information is crucial for proposing credible chemical structures. ijpsonline.com

Tandem Mass Spectrometry (MS/MS) involves fragmenting the ions of the degradation products within the mass spectrometer. The resulting fragmentation pattern provides structural information, acting as a "fingerprint" that helps to elucidate the exact structure of the degradant. nih.gov

For this compound, the nine deuterium (B1214612) atoms serve as a clear isotopic label. Any degradation product retaining the deuterated pivaloyloxymethyl group will have a distinct mass signature, making it easier to track the fate of this part of the molecule.

Postulation of Degradation Mechanisms and Pathways

Based on the structures of the identified degradation products, researchers can propose the chemical reactions that lead to the breakdown of the parent molecule. For Cefcapene Pivoxil, like other β-lactam antibiotics, the primary degradation pathways involve hydrolysis. nih.govacs.org

Key degradation pathways include:

Hydrolysis of the β-lactam ring : This is a common degradation route for all penicillin and cephalosporin antibiotics, as the four-membered ring is highly strained and susceptible to nucleophilic attack, leading to a loss of antibacterial activity. nih.govacs.org

Hydrolysis of the Ester Side Chains : Cefcapene Pivoxil has two key ester linkages: the pivoxil ester and the carbamoyloxymethyl ester at position C3. Hydrolysis of the pivoxil ester releases the active drug, Cefcapene. toku-e.com Further degradation can occur at the C3 side chain.

Acid-Catalyzed Degradation : In acidic conditions, significant degradation can occur. nih.gov Studies on cefaclor, a structurally related cephalosporin, show that acidic degradation can lead to complex rearrangements, including contraction of the six-membered dihydrothiazine ring. nih.gov For Cefcapene Pivoxil, the main degradation products under acidic conditions were observed via HPLC at retention times of approximately 1.57 and 2.53 minutes. nih.gov

A study on the stability of Cefcapene Pivoxil in an alkaline co-suspension with magnesium oxide found no degradation products, but noted that the compound's poor solubility in alkaline conditions was the primary reason for low recovery rates, rather than chemical instability under those specific conditions. nih.govresearchgate.net

Table 1: Potential Degradation Products of Cefcapene Pivoxil (Based on general cephalosporin degradation pathways)

| Degradation Product | Proposed Formation Pathway |

|---|---|

| Cefcapene (active form) | Hydrolysis of the pivoxil ester group. |

| Cefcapene-d9 | Hydrolysis of the non-deuterated pivoxil ester group. |

| Open-ring Cefcapene | Hydrolysis and opening of the β-lactam ring. |

| Desacetyl Cefcapene derivatives | Hydrolysis of the carbamoyloxymethyl group at C3. |

| Thiazole (B1198619) and Pyrazine derivatives | Further degradation and rearrangement under harsh acidic conditions. nih.gov |

Kinetic Studies of Degradation Processes

Kinetic studies measure the rate at which a drug degrades under various conditions, which is essential for determining its shelf-life and stability. For Cefcapene Pivoxil, degradation kinetics have been studied under different stress conditions, such as pH, temperature, and oxidation. researchgate.netnih.gov

The degradation of Cefcapene Pivoxil in aqueous solutions generally follows pseudo-first-order kinetics. This means the rate of degradation is directly proportional to the concentration of the drug.

Key findings from kinetic studies on the parent compound include:

Acidic Hydrolysis : The compound is significantly degraded by acid at elevated temperatures. For example, at 363 K (90°C) in 0.5 M HCl, 56.4% of the drug degraded within 240 minutes. nih.gov

Thermal Degradation : The compound showed good stability in dry heat at 373 K and 393 K (100°C and 120°C) over a period of 28 days. nih.gov

Oxidative Degradation : The compound is also susceptible to oxidative stress, especially at higher temperatures. nih.gov

Table 2: Summary of Forced Degradation Studies on Cefcapene Pivoxil

| Stress Condition | Conditions | % Degradation |

|---|---|---|

| Acid Hydrolysis | 0.5 M HCl, 363 K, 240 min | 56.4% nih.gov |

| Radiolytic Stress | Gamma irradiation | 1.66% - 10.84% nih.gov |

| Thermal Stress (Dry Heat) | 373 K & 393 K, 28 days | Desired stability shown nih.gov |

The kinetic data is vital for developing stable formulations and for defining appropriate storage conditions.

Impurity Profiling and Characterization of Cefcapene Pivoxil D9

Classification and Origin of Impurities

Impurities in Cefcapene (B134052) Pivoxil-d9 can be broadly categorized into process-related, degradation-related, and isotopic impurities. Each category has distinct origins and requires specific analytical strategies for identification and quantification.

The synthesis of Cefcapene Pivoxil, and by extension its deuterated analogue, is a multi-step process that can introduce various impurities. researchgate.net A common synthetic route involves 7-amino-3-carbamoyloxymethyl-3-cephem-4-carboxylic acid (7-ACCA) as a key starting material. google.comgoogle.com Impurities can originate from starting materials, intermediates, reagents, and by-products formed during the synthesis.

For instance, a patented synthesis method for Cefcapene Pivoxil hydrochloride starts with 7-amino-cephalosporanic acid (7-ACA) and involves the preparation of a side-chain acid, (Z)-2-(2-carbonyl tert.-butoxy aminothiazole-4-yl)-2-pentenoic acid, before coupling with the cephalosporin (B10832234) nucleus. google.com Potential impurities from this process could include unreacted starting materials, residual solvents like ethyl acetate (B1210297), and by-products from incomplete reactions or side reactions. google.com The use of reagents such as methylsulfonyl chloride and pyridine (B92270) can also lead to process-related impurities if not completely removed. google.com

Some known process-related impurities for non-deuterated Cefcapene Pivoxil that could also be present in the deuterated version include:

(E)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic Acid : An isomer of a key intermediate. pharmaffiliates.com

Methyl (Z)-2-(2-aminothiazol-4-yl)pent-2-enoate Hydrochloride : A related substance from the synthesis process. pharmaffiliates.com

Isopropyl (Z)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoate : Another potential intermediate or by-product. pharmaffiliates.com

The synthesis of the deuterated pivoxil moiety would also introduce specific process-related impurities, depending on the deuteration strategy employed.

Table 1: Potential Process-Related Impurities in Cefcapene Pivoxil-d9 Synthesis

| Impurity Name | Potential Origin |

| Unreacted 7-ACCA-dx | Incomplete coupling reaction |

| Residual Side-Chain Acids | Excess reagent or incomplete reaction |

| Isomeric Impurities (e.g., E-isomer) | Non-stereospecific reactions or isomerization |

| By-products from Reagents (e.g., pyridine derivatives) | Side reactions involving synthetic reagents |

| Solvents (e.g., Ethyl Acetate) | Residual solvents from purification steps |

| Delta 2-Cefcapene Pivoxil | Isomerization of the cephem nucleus during synthesis |

Cefcapene Pivoxil, like other cephalosporins, is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and thermal stress. nih.govnih.gov The degradation pathways of Cefcapene Pivoxil have been studied, and the resulting degradants are considered impurities if present in the final drug substance. nih.govijpsonline.com

Forced degradation studies on Cefcapene Pivoxil have shown significant degradation under acidic hydrolysis and oxidative conditions, especially at elevated temperatures. nih.gov The main degradation products observed under acidic conditions had distinct retention times in HPLC analysis. nih.gov While Cefcapene Pivoxil is relatively stable to thermal and photolytic stress, some degradation can occur. nih.govijpsonline.com It is important to note that the drug precipitates in alkaline solutions, which can complicate degradation studies under basic conditions. nih.gov The presence of the deuterated pivoxil group is not expected to significantly alter these degradation pathways, although the rates of degradation might be subtly affected due to the kinetic isotope effect.

Known degradation products and potential degradation pathways for cephalosporins include:

Hydrolysis : The β-lactam ring is susceptible to hydrolysis, leading to the formation of inactive open-ring derivatives. The ester linkage of the pivoxil group can also be hydrolyzed.

Isomerization : Isomerization of the double bond in the dihydrothiazine ring can lead to the formation of Δ²-isomers, such as Delta 2-Cefcapene Pivoxil. veeprho.com

Polymerization : Cephalosporins can undergo polymerization, especially in concentrated solutions, leading to the formation of dimers and trimers. frontiersin.orgnih.gov

Table 2: Degradation Impurities of Cefcapene Pivoxil

| Stress Condition | Observation | Potential Degradation Products |

| Acidic Hydrolysis | Significant degradation, especially at elevated temperatures. nih.gov | Open-ring derivatives, products of side-chain cleavage. |

| Basic Hydrolysis | Precipitation of the drug, making degradation rate estimation difficult. nih.gov | Likely formation of open-ring structures. |

| Oxidative Stress | Fairly resistant, but degradation can be accelerated with heat. nih.gov | Oxidized derivatives of the thiazole (B1198619) ring or sulfur atom. |

| Thermal Degradation | Relatively stable, but some degradation occurs over time at high temperatures. nih.gov | Isomers (e.g., Delta 2-Cefcapene Pivoxil), other minor degradants. |

| Photodegradation | Stable under photolytic conditions. ijpsonline.com | Minimal degradation expected. |

A unique class of impurities in deuterated drugs like this compound are isotopic impurities. These arise from the incomplete incorporation of deuterium (B1214612) during the synthesis, resulting in a distribution of isotopologues (molecules that differ only in their isotopic composition). nih.govacs.org For a compound intended to be fully deuterated at nine positions (d9), the final product will inevitably contain small amounts of d8, d7, and other lower deuterated species. nih.gov

These partially deuterated analogs are not impurities in the traditional sense but are an inherent part of the deuterated API. nih.govacs.org However, regulatory bodies may still require their characterization and quantification. nih.gov The presence of unlabeled drug (d0) as an impurity in deuterated standards is a significant concern as it can interfere with analytical measurements. tandfonline.com The challenge lies in accurately determining the isotopic distribution and ensuring it is consistent between batches. musechem.comd-nb.info Mass spectrometry is a key technique for analyzing this isotopic distribution. hidenanalytical.comepj-conferences.orgnih.govalmacgroup.comccspublishing.org.cn

Degradation-Related Impurities

Isolation and Enrichment Techniques for Impurity Analysis

The low levels at which impurities are typically present necessitate their isolation and enrichment prior to structural characterization. neopharmlabs.com High-performance liquid chromatography (HPLC) is a cornerstone technique for both the detection and isolation of impurities in cephalosporins. nih.govfrontiersin.orgnih.gov

Analytical HPLC : Reversed-phase HPLC methods are widely used to separate Cefcapene Pivoxil from its degradation products and process-related impurities. nih.gov These methods can be optimized by adjusting the column type (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724) and buffer), and detector wavelength. nih.gov

Preparative HPLC : For the isolation of unknown impurities, preparative HPLC is the method of choice. frontiersin.orgnih.govnih.gov This technique allows for the collection of sufficient quantities of the impurity for subsequent spectroscopic analysis. The collected fractions are typically concentrated and lyophilized to obtain the pure impurity. nih.gov

Size-Exclusion Chromatography (SEC) : SEC is particularly useful for the analysis of polymeric impurities in Cefcapene Pivoxil. obrnutafaza.hr

Enriched Samples : Utilizing samples from stress degradation studies or mother liquors from the synthesis process can provide a starting material that is already enriched with the impurities of interest, simplifying the isolation process. neopharmlabs.com

Structural Characterization of Unknown Impurities

Once an impurity has been isolated, a combination of spectroscopic techniques is employed to elucidate its structure. frontiersin.orgnih.govnih.gov

Spectroscopic fingerprinting provides detailed structural information about the isolated impurities.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is invaluable for determining the elemental composition of an impurity by providing a highly accurate mass measurement. almacgroup.comrsc.org Tandem mass spectrometry (MS/MS) helps in structural elucidation by providing fragmentation patterns that can be compared to the parent drug. ijpsonline.comnih.gov For this compound, MS is also the primary tool for determining the isotopic distribution of the API and its impurities. hidenanalytical.comnih.govccspublishing.org.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful technique for the unambiguous structural characterization of organic molecules. magtechjournal.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms within the impurity, allowing for its complete structural assignment. frontiersin.orgnih.govnih.govmagtechjournal.com NMR can also be used to confirm the positions of deuterium labeling and to assess isotopic purity. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule. frontiersin.orgnih.govnih.gov For example, the presence or absence of the characteristic β-lactam carbonyl stretch can indicate whether the β-lactam ring is intact.

Ultraviolet (UV) Spectroscopy : UV spectroscopy is often used in conjunction with HPLC for detection and can provide some structural information based on the chromophores present in the molecule. frontiersin.orgnih.govnih.gov

Table 3: Spectroscopic Techniques for Impurity Characterization

| Technique | Information Provided | Application for this compound Impurities |

| MS/HR-MS | Molecular weight, elemental composition, fragmentation patterns, isotopic distribution. ijpsonline.comhidenanalytical.comnih.govalmacgroup.comccspublishing.org.cnnih.govrsc.org | Identification of process-related and degradation impurities; assessment of isotopic purity (d0 to d8 levels). |

| NMR | Detailed structural connectivity, stereochemistry, positions of deuterium atoms. frontiersin.orgnih.govnih.govrsc.orgmagtechjournal.com | Unambiguous structure elucidation of unknown impurities; confirmation of deuteration sites. |

| IR | Presence of functional groups (e.g., β-lactam, carbonyls, amides). frontiersin.orgnih.govnih.gov | Confirmation of structural features, such as the integrity of the β-lactam ring. |

| UV | Information on chromophoric systems. frontiersin.orgnih.govnih.gov | Used for detection in HPLC and can help in identifying changes to the core structure. |

Mass Spectrometry Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and its potential impurities. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov The analysis of fragmentation patterns, typically achieved through tandem mass spectrometry (MS/MS), provides a veritable fingerprint of a molecule's structure.

In electrospray ionization (ESI) mass spectrometry, this compound is expected to form a protonated molecular ion, [M+H]⁺. The high-energy collision-induced dissociation (CID) of this precursor ion yields a series of product ions characteristic of the Cefcapene structure. The fragmentation of cephalosporins is well-documented, with primary cleavages typically occurring at the structurally vulnerable β-lactam ring. icm.edu.plresearchgate.net The fragmentation pathways for cephalosporins are often initiated by the cleavage of this four-membered ring, which is central to their biological activity. researchgate.netresearchgate.net Further fragmentation patterns are generally associated with the substituents on the core 7-aminocephalosporanic acid nucleus, as the nucleus itself demonstrates considerable stability. nih.gov

For this compound, key fragmentation events would include the loss of the pivaloyloxymethyl ester group (with the d9 label) and cleavages within the aminothiazole side chain. The presence of nine deuterium atoms on the pivoxil group results in a predictable mass shift of +9 atomic mass units for fragments containing this moiety, compared to the non-deuterated analogue. This isotopic signature is crucial for distinguishing the deuterated standard from its unlabeled counterpart.

A proposed fragmentation pathway for this compound would involve the initial formation of the [M+H]⁺ ion. Subsequent fragmentation could lead to the ions detailed in the table below.

Table 1: Proposed Mass Spectrometry Fragments of this compound

| Proposed Fragment Ion | Description of Neutral Loss | Theoretical m/z |

| [M+H]⁺ | Protonated molecular ion | 577.2 |

| [M+H - C₆H₂D₉O₂]⁺ | Loss of the deuterated pivaloyloxymethyl group | 456.1 |

| [M+H - C₇H₃D₉O₄]⁺ | Cleavage and loss of the entire deuterated ester side chain | 432.1 |

| [C₈H₁₀N₃O₂S]⁺ | Ion corresponding to the aminothiazolyl pentenoyl side chain | 228.1 |

| [C₆H₂D₉O₂]⁺ | Ion of the deuterated pivaloyloxymethyl group | 122.1 |

Note: The m/z values are theoretical and based on the monoisotopic masses of the most abundant isotopes.

Quantitative Determination of Impurity Levels

The quantitative determination of impurities in this compound is essential for its validation as an internal standard in bioanalytical methods. clearsynth.com The presence of impurities, particularly the unlabeled Cefcapene Pivoxil, can lead to inaccurate quantification of the analyte in a sample. tandfonline.com High-performance liquid chromatography (HPLC), often coupled with UV or mass spectrometric detection, is the predominant technique for quantifying impurities in cephalosporins. nih.govresearchgate.net

A stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient from all potential degradation products and process-related impurities. researchgate.net For Cefcapene Pivoxil, forced degradation studies—involving exposure to acid, base, oxidative, and thermal stress—help to identify potential degradation products that must be monitored. nih.govresearchgate.net Cefcapene Pivoxil has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) conditions. nih.gov

For this compound, the quantitative analysis must also account for isotopic impurities. These include not only the unlabeled (d0) compound but also under- or mis-deuterated species (d1-d8). nih.gov The limits of detection (LOD) and quantification (LOQ) for these impurities must be established and are critical quality attributes for the deuterated standard. researchgate.net The Japanese Pharmacopoeia specifies HPLC methods for the quality control of Cefcapene Pivoxil hydrochloride, including the determination of related polymer impurities by size exclusion chromatography. researchgate.net Similar principles would apply to the deuterated standard to ensure its purity.

The acceptable levels for impurities are typically defined by regulatory guidelines. For a deuterated standard, the isotopic purity is a key parameter, often requiring a level of 98% or higher, with strict controls on the amount of the unlabeled drug present. apexbt.com

Table 2: Potential Impurities in this compound and Typical Analytical Limits

| Impurity Name | Impurity Type | Analytical Method | Typical Limit of Quantification (LOQ) |

| Cefcapene Pivoxil (unlabeled) | Isotopic | LC-MS/MS | ≤ 0.5% |

| Delta-2-Cefcapene Pivoxil | Isomer | RP-HPLC | ≤ 0.2% |

| Cefcapene (Free Acid) | Hydrolysis Degradation Product | RP-HPLC | ≤ 0.5% |

| Cefcapene Pivoxil Dimer | Process-Related | SEC-HPLC | ≤ 0.1% |

| Under-deuterated Isotopologues (d1-d8) | Isotopic | LC-MS/MS | Reportable |

Note: The limits presented are representative and may vary based on the specific requirements of the analytical method and regulatory standards.

Applications of Cefcapene Pivoxil D9 in Mechanistic and Analytical Research

Utilization as an Internal Standard in Quantitative Mass Spectrometry

One of the primary applications of Cefcapene (B134052) Pivoxil-d9 is as an internal standard (IS) in quantitative mass spectrometry (MS), a powerful analytical technique used to measure the amount of a specific substance within a sample. nih.gov The use of a stable isotope-labeled IS like Cefcapene Pivoxil-d9 is highly recommended for such applications to ensure data accuracy and reliability. nih.gov

Stable Isotope Dilution Mass Spectrometry (SIDMS) Principle

This compound is integral to the Stable Isotope Dilution Mass Spectrometry (SIDMS) method. nih.gov This technique is renowned for its high accuracy and precision in quantitative analysis. nih.gov The core principle of SIDMS involves adding a known quantity of the isotopically labeled compound (this compound) to a sample before any processing or analysis. nih.gov

This labeled standard is chemically identical to the analyte of interest (the unlabeled Cefcapene Pivoxil) but has a different mass due to the presence of deuterium (B1214612) atoms. uni-muenchen.de As a result, both the analyte and the internal standard exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer. uni-muenchen.de By measuring the ratio of the signal from the analyte to the signal from the internal standard, a precise quantification of the analyte can be achieved, as this ratio remains constant even if sample is lost during preparation. nih.govuni-muenchen.de

Table 1: Properties of Cefcapene Pivoxil and its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| Cefcapene Pivoxil | C23H29N5O8S2 | 567.64 | Antibiotic |

| This compound | C23H20D9N5O8S2 | 576.70 | Internal Standard in Mass Spectrometry |

Mitigation of Matrix Effects and Enhancement of Precision

Biological samples, such as plasma and urine, are complex mixtures containing numerous endogenous components. These components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the "matrix effect." nih.govcore.ac.uk The matrix effect can lead to either suppression or enhancement of the analyte signal, compromising the accuracy and precision of the quantitative results. core.ac.uk

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these matrix effects. nih.gov Because the internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of their signals remains unaffected. uni-muenchen.degithub.io This co-elution and similar behavior ensure that any variations introduced by the matrix are effectively canceled out, leading to a significant improvement in the precision and accuracy of the measurement. nih.gov For instance, in the analysis of drugs in plasma, protein precipitation is a common sample preparation step that can introduce significant matrix effects. researchgate.net By incorporating a stable isotope-labeled internal standard, the variability caused by these effects can be effectively normalized.

Elucidation of Chemical and Biochemical Reaction Mechanisms

The isotopic labeling in this compound also makes it a valuable tool for investigating the intricate details of chemical and biochemical reactions.

Investigation of Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. numberanalytics.comlibretexts.org Studying KIEs provides profound insights into reaction mechanisms, particularly the rate-determining step and the structure of the transition state. numberanalytics.com

By comparing the reaction rate of Cefcapene Pivoxil with that of this compound, researchers can determine if a carbon-hydrogen bond at the labeled positions is broken in the rate-limiting step of a reaction. libretexts.org A significant difference in reaction rates (a primary KIE) would indicate that the C-H bond is indeed cleaved during this critical step. numberanalytics.com Conversely, smaller (secondary) KIEs can provide information about changes in hybridization at the labeled carbon atom during the reaction. ias.ac.inresearchgate.net

Table 2: Hypothetical KIE Data for Cefcapene Pivoxil Hydrolysis

| Reactant | Rate Constant (k) | KIE (kH/kD) | Mechanistic Implication |

| Cefcapene Pivoxil (H) | kH | \multirow{2}{}{e.g., 1.2} | \multirow{2}{}{Secondary KIE suggests rehybridization at a labeled position during the transition state.} |

| This compound (D) | kD |

Pathway Tracing of Hydrolytic Conversions

Cefcapene Pivoxil is a prodrug, meaning it is converted into its active form, Cefcapene acid, in the body through hydrolysis of its pivaloyloxymethyl ester group. nih.gov this compound can be used to trace the metabolic fate of the pivoxil moiety. By analyzing the metabolic products using mass spectrometry, researchers can identify and quantify the deuterated metabolites, thereby mapping the complete pathway of the hydrolytic conversion. This allows for a definitive understanding of how and where the prodrug is activated.

Understanding Enantiomeric or Diastereomeric Transformations

Many pharmaceutical compounds are chiral, existing as enantiomers or diastereomers that can have different pharmacological activities. While Cefcapene Pivoxil itself has several chiral centers, the deuterium labeling in this compound does not inherently create new stereoisomers. However, it can be used to study enzymatic or chemical processes that might lead to stereoisomeric transformations. If a reaction involves the abstraction of a proton from a prochiral center that is deuterated in this compound, the resulting stereochemical outcome can be followed by analyzing the isotopic distribution in the products. This can help in understanding the stereoselectivity of enzymes or catalysts involved in the metabolism or degradation of the drug.

The primary utility of this compound lies in its application as an internal standard and tracer in studies designed to understand the disposition of its non-labeled counterpart, Cefcapene Pivoxil.

Tracing Metabolic Transformations in in vitro Systems

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug metabolism research. It allows for the unambiguous identification and tracking of a drug and its metabolites against a complex background of endogenous molecules. nih.gov

Cefcapene Pivoxil is a prodrug, designed to be converted into its pharmacologically active form, Cefcapene, after administration. theclinivex.comselleck.cn The "-d9" label is crucial for elucidating this biotransformation. When this compound is introduced into an in vitro system (such as human liver microsomes), researchers can use high-resolution mass spectrometry (HR-MS) to screen for all deuterium-containing species. evotec.com

The nine-deuterium label on the pivoxil group creates a distinct mass shift. This allows for the confident identification of the parent compound and any metabolites that retain the pivaloyloxymethyl ester group. The primary metabolic step is the hydrolysis of this ester, which releases the active Cefcapene. toku-e.comresearchgate.net The detection of deuterated pivalic acid and formaldehyde-d2 (if the label were on the oxymethyl carbon) alongside the non-labeled active Cefcapene metabolite in the reaction mixture confirms this pathway. This technique helps differentiate drug-derived metabolites from endogenous compounds or artifacts, providing a clear map of the biotransformation process. nih.govmdpi.com

Table 1: Theoretical Mass Shifts in Metabolite Identification using this compound

| Compound | Non-Labeled Molecular Formula | d9-Labeled Molecular Formula | Mass Difference (Da) | Analytical Significance |

|---|---|---|---|---|

| Cefcapene Pivoxil | C₂₃H₂₉N₅O₈S₂ | C₂₃H₂₀D₉N₅O₈S₂ | +9.056 | Allows for clear distinction of the parent drug from background matrix in MS analysis. pharmaffiliates.com |

| Cefcapene (Active Metabolite) | C₁₇H₁₉N₅O₆S₂ | C₁₇H₁₉N₅O₆S₂ | 0 | The absence of the label in the active metabolite confirms the cleavage of the pivoxil group. researchgate.net |

This table is illustrative, based on the known metabolic pathway of Cefcapene Pivoxil.

The metabolic activation of Cefcapene Pivoxil relies on enzymatic cleavage. googleapis.com In vitro studies using liver or intestinal fractions pinpoint the specific enzymes responsible. Cefcapene Pivoxil is hydrolyzed by esterases, which are abundant in the body, to release the active Cefcapene acid. toku-e.comnih.gov By incubating this compound with purified esterase enzymes or subcellular fractions like microsomes, researchers can confirm the site of cleavage. The reaction products would be the active Cefcapene and the deuterated pivalic acid, directly demonstrating that the ester bond of the pivaloyloxymethyl group is the target for enzymatic action.

In vitro models that mimic human physiological environments are essential for predicting a drug's behavior.

Cell Culture Models : Cefcapene Pivoxil has been evaluated using Caco-2 cell monolayers, which are derived from human colon adenocarcinoma and serve as a well-established model for the human gastrointestinal tract. toku-e.com In such studies, this compound can be used as an internal standard to precisely quantify the transport of the non-labeled drug across the cell layer. This helps determine absorption rates and understand the mechanisms of intestinal transport. toku-e.com

Microbial Models : The antibacterial spectrum of Cefcapene includes various Gram-positive and Gram-negative bacteria. toku-e.com While this compound itself is not used for determining antimicrobial efficacy, its non-labeled form is used in in vitro microbiological susceptibility tests (e.g., determining minimum inhibitory concentrations, MICs). toku-e.com These tests are critical for understanding which bacterial strains are susceptible to the active drug.

Reference Standard Development for Analytical Purity and Content

The accuracy and reliability of all analytical data hinge on the quality of the reference standards used. medchemexpress.com this compound plays a vital role in this context, particularly as a tool for the validation of complex analytical methods.

A primary reference standard is a substance of the highest purity that can be directly weighed and used to prepare a standard solution. A secondary reference standard is a substance whose characteristics are established through comparison to a primary reference standard. Cefcapene Pivoxil Hydrochloride is available as a pharmaceutical secondary standard or certified reference material. sigmaaldrich.com

This compound functions as an analytical standard, specifically as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). theclinivex.compharmaffiliates.commedchemexpress.com Because it is chemically identical to the analyte (Cefcapene Pivoxil) but has a different mass, it can be added to a biological sample at a known concentration at the beginning of the extraction process. It experiences the same processing losses as the analyte, but because it is detected as a separate entity by the mass spectrometer, the ratio of the analyte to the internal standard can be used to calculate the analyte's concentration with very high precision, correcting for experimental variability.

Quality control in pharmaceutical manufacturing and research ensures that a product meets its specifications for identity, strength, quality, and purity.

Quality Control : Validated analytical methods are required to test for the purity of Cefcapene Pivoxil and to quantify any impurities or degradation products. obrnutafaza.hrcmes.org Stability-indicating HPLC methods, for example, have been developed to separate Cefcapene Pivoxil from its degradants. core.ac.ukresearchgate.net The validation of these methods for parameters like linearity, accuracy, and precision relies on well-characterized reference standards. researchgate.net this compound is essential in the bioanalytical aspect of quality control, ensuring that measurements of the drug in biological matrices during preclinical studies are accurate.